

# 1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid literature review

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## Compound of Interest

Compound Name:	1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid
Cat. No.:	B1362330

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An In-Depth Technical Guide to **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic Acid**: Synthesis, Predicted Properties, and Potential Biological Applications

## Introduction

**1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid** is a heterocyclic compound featuring a pyrrolidinone core, a structural motif prevalent in a wide array of natural products and pharmacologically active molecules. The pyrrolidinone ring, a five-membered lactam, is recognized for its versatile biological activities. This core structure is substituted at the nitrogen atom with a 4-chlorophenethyl group, a moiety found in various central nervous system stimulants and other bioactive compounds.<sup>[1]</sup> The presence of a carboxylic acid group at the 3-position of the pyrrolidinone ring further enhances the potential for biological interactions and provides a handle for further chemical modifications.

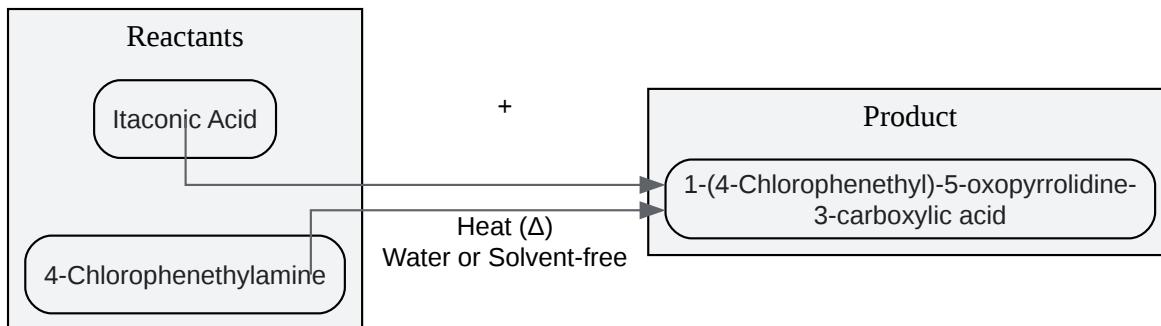
While direct literature on this specific molecule is not readily available, this guide will serve as a comprehensive technical overview of its potential synthesis, predicted physicochemical properties, and hypothesized biological activities. This analysis is built upon established chemical principles and a thorough review of the scientific literature on its constituent precursors and structurally analogous compounds. The insights provided are intended to guide researchers and drug development professionals in the potential exploration and application of this novel chemical entity.

## Proposed Synthesis

The most direct and widely documented method for synthesizing 1-substituted-5-oxopyrrolidine-3-carboxylic acids involves the reaction of itaconic acid with a primary amine.[\[2\]](#) [\[3\]](#) This reaction proceeds via a tandem aza-Michael addition followed by an intramolecular amidation, typically facilitated by heating.

## Reaction Scheme

The proposed synthesis of **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid** involves the direct condensation of 4-chlorophenethylamine and itaconic acid.



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Caption: Proposed synthesis of the target molecule.

## Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar 1-substituted 5-oxopyrrolidine-3-carboxylic acids.[\[2\]](#)[\[4\]](#)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine itaconic acid (1.1 equivalents) and 4-chlorophenethylamine (1.0 equivalent).
- Solvent Addition: Add water to the flask to create a slurry. Alternatively, for a solvent-free approach, the reactants can be heated directly.[\[3\]](#)

- Heating: Heat the reaction mixture to reflux (if in water) or to 140-150°C (if solvent-free) for 12-24 hours.[2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation:
  - After cooling the reaction mixture to room temperature, if a precipitate has formed, it can be collected by filtration.
  - If no precipitate forms, the aqueous solution can be acidified with a dilute solution of hydrochloric acid (e.g., 5% HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.[2]
  - The resulting solid is then filtered, washed with cold water, and dried under vacuum.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent such as water, ethanol, or an ethanol/water mixture to yield the pure **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid**.

## Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target molecule, calculated based on its chemical structure.

Property	Predicted Value
Molecular Formula	C <sub>13</sub> H <sub>14</sub> ClNO <sub>3</sub>
Molecular Weight	267.71 g/mol
Appearance	Likely a white to off-white crystalline solid
Melting Point	Predicted to be in the range of 150-200°C
Solubility	Sparingly soluble in water; soluble in organic solvents
pKa	Estimated around 4-5 for the carboxylic acid group
LogP	Predicted to be in the range of 2-3

## Potential Biological Activity and Therapeutic Applications

The structural components of **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid** suggest several potential areas of biological activity.

### Antimicrobial and Anticancer Potential

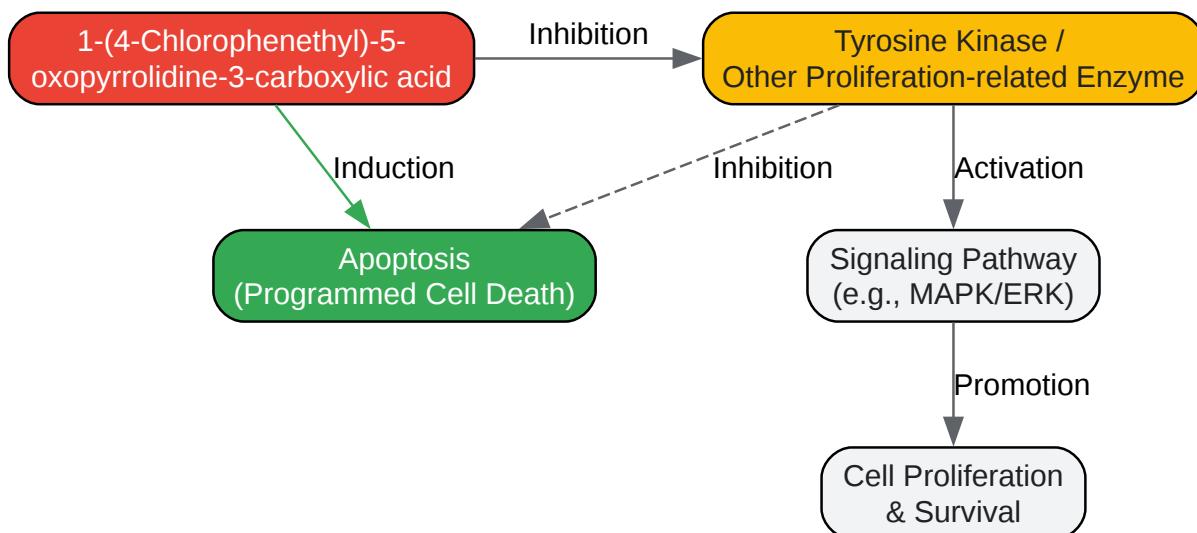
The 5-oxopyrrolidine-3-carboxylic acid scaffold is a key feature in numerous compounds exhibiting significant antimicrobial and anticancer properties.<sup>[2][5][6]</sup> Studies have shown that derivatives of this scaffold can inhibit the growth of various pathogenic bacteria, including multidrug-resistant strains of *Staphylococcus aureus*.<sup>[2][6]</sup> Furthermore, certain derivatives have demonstrated potent anticancer activity against cell lines such as human lung adenocarcinoma (A549).<sup>[5][7]</sup> The biological activity is often modulated by the nature of the substituent on the nitrogen atom of the pyrrolidinone ring.<sup>[8]</sup> The presence of a halogenated phenyl group, such as the 4-chlorophenethyl moiety in the target molecule, has been associated with enhanced cytotoxic activity in some series of compounds.<sup>[9]</sup>

### Central Nervous System (CNS) Activity

Substituted phenethylamines are a well-known class of compounds with diverse effects on the central nervous system.<sup>[1]</sup> They can act as stimulants, antidepressants, and appetite suppressants, primarily by modulating monoamine neurotransmitter systems.<sup>[1]</sup> The 4-chlorophenethylamine moiety in the target molecule could potentially confer activity at dopamine, serotonin, or norepinephrine transporters or receptors.<sup>[10][11]</sup> The pyrrolidinone core is also found in nootropic drugs like piracetam, suggesting that the target compound could have neuromodulatory properties.

## Hypothesized Mechanism of Action (Anticancer)

Based on the activities of related compounds, a potential anticancer mechanism for **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid** could involve the inhibition of key cellular signaling pathways or enzymes essential for cancer cell proliferation and survival.



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Caption: Hypothesized anticancer mechanism of action.

## Structure-Activity Relationships (SAR) Insights

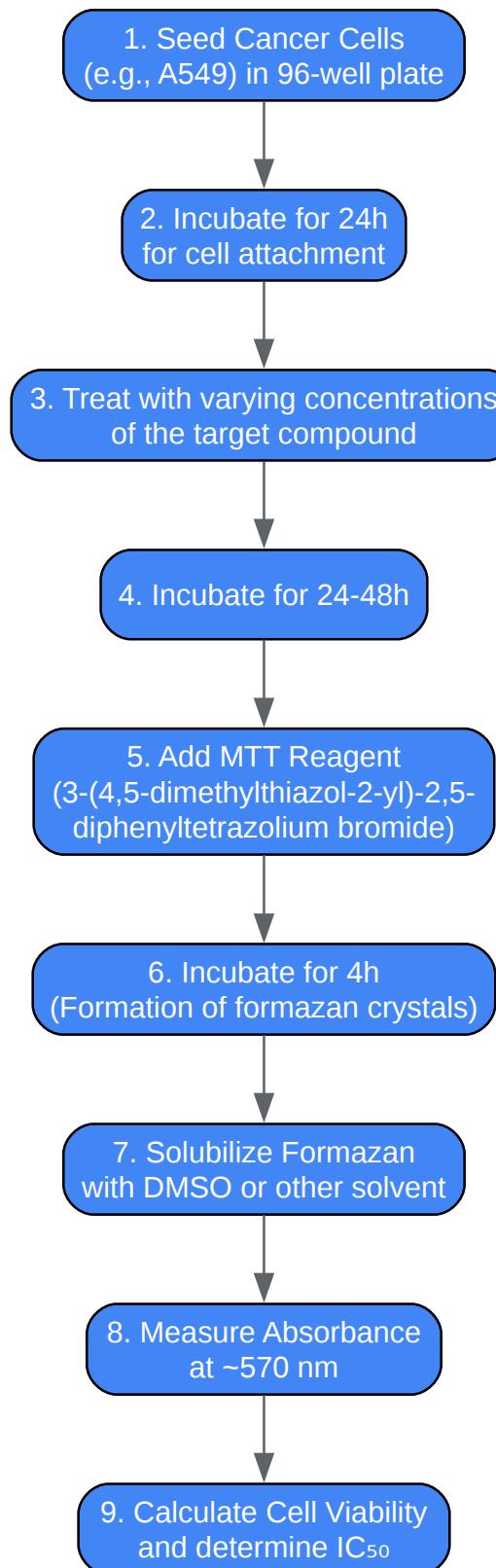
The biological profile of **1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid** would be influenced by its key structural features:

- The 5-Oxopyrrolidine-3-Carboxylic Acid Core: This scaffold provides a rigid framework and hydrogen bonding capabilities (amide carbonyl and carboxylic acid) that are crucial for receptor or enzyme binding. The stereochemistry at the 3-position could also be a critical determinant of activity.[12]
- The 4-Chlorophenethyl Substituent: The lipophilicity and electronic properties of this group can significantly impact cell permeability and binding affinity. The chlorine atom at the para position can influence metabolic stability and interactions within a binding pocket.[13] The two-carbon ethyl linker provides conformational flexibility, allowing the aromatic ring to adopt various orientations.
- The Carboxylic Acid Group: This acidic moiety can form ionic bonds or hydrogen bonds with biological targets. It also influences the overall solubility and pharmacokinetic properties of the molecule. Esterification or amidation of this group can be used to generate prodrugs or new derivatives with altered activity profiles.[8]

## Key Experimental Protocols: In Vitro Anticancer Assay

To evaluate the hypothesized anticancer activity, a standard MTT assay can be performed.

### Workflow for MTT Assay

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Caption: Workflow for determining anticancer activity.

## Step-by-Step Methodology

- Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Cell Seeding: Cells are seeded into 96-well microplates at a density of approximately 5,000-10,000 cells per well and allowed to adhere for 24 hours.
- Compound Treatment: The target compound is dissolved in DMSO to create a stock solution, which is then serially diluted in the cell culture medium. The cells are treated with these dilutions (final concentrations typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) and a positive control (e.g., Cisplatin) are included.[14]
- Incubation: The plates are incubated for 24 to 48 hours.
- MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
- Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of DMSO.
- Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
- Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC<sub>50</sub> (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.

## Conclusion

**1-(4-Chlorophenethyl)-5-oxopyrrolidine-3-carboxylic acid** represents a novel chemical entity with significant potential for biological activity, stemming from its hybrid structure that combines the pharmacologically privileged 5-oxopyrrolidine core with a substituted phenethylamine moiety. Based on extensive literature on analogous structures, this compound is hypothesized to possess promising antimicrobial and anticancer properties, and may also exhibit CNS activity. The proposed synthetic route is straightforward and based on well-established chemical transformations. This technical guide provides a solid foundation for the

future synthesis, characterization, and biological evaluation of this compound, highlighting it as a compelling candidate for further investigation in drug discovery programs.

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